3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde
Description
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is a benzaldehyde derivative featuring a bromo substituent at the 3-position and a 2-(2,3-dihydroindol-1-yl)-2-oxoethoxy group at the 4-position. This compound combines a reactive aldehyde group with a heterocyclic indole-derived moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves condensation reactions, such as coupling 4-hydroxybenzaldehyde derivatives with functionalized indole precursors under acidic or basic conditions .
Properties
IUPAC Name |
3-bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-14-9-12(10-20)5-6-16(14)22-11-17(21)19-8-7-13-3-1-2-4-15(13)19/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFHWMSJRLSBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of the indole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides in solvents like DMF or DMSO
Major Products
Oxidation: 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzoic acid
Reduction: 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three analogs:
(Z)-4-Bromo-3-benzylidene-1-methyl-1,3-dihydro-indol-2-one
- Structure : Features a brominated indolone core with a benzylidene substituent.
- Key Differences :
- Lacks the ethoxy linker and aldehyde group present in the target compound.
- Contains a conjugated benzylidene group, enhancing π-π stacking interactions.
- Synthesis : Prepared via condensation of 4-bromo-1-methylindolin-2-one with benzaldehyde under reflux conditions .
- Applications: Potential as a building block for fluorescent dyes or kinase inhibitors due to its planar structure.
2-Bromo-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyraldehyde
- Structure : Brominated aldehyde with an isoindole-1,3-dione (phthalimide) group.
- Key Differences :
- Shorter alkyl chain (butyraldehyde vs. ethoxybenzaldehyde).
- Phthalimide group introduces strong electron-withdrawing effects.
- Physical Properties : Molecular weight = 296.12 g/mol; LogP = 1.57 (indicative of moderate lipophilicity) .
- Applications : Intermediate in synthesizing pharmaceuticals (e.g., anticonvulsants or anti-inflammatory agents).
2-Bromo-3:4-dimethoxybenzaldehyde Derivatives
- Structure : Brominated benzaldehyde with methoxy substituents.
- Key Differences :
- Methoxy groups increase electron density on the aromatic ring, contrasting with the electron-deficient nature of the target compound’s indole-oxoethoxy group.
- Simpler structure lacking heterocyclic moieties.
- Physical Properties : Melting points range from 82–204°C (e.g., 2-bromo-3:4-dimethoxybenzoic acid, m.p. 203–204°C) .
- Applications : Used in agrochemicals and as intermediates in organic synthesis.
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
*Estimated based on structural analogs.
Key Observations:
Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of Schiff bases), while the bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Electronic Effects : The dihydroindole-oxoethoxy group imparts electron-deficient character, contrasting with the electron-rich methoxy analogs .
Biological Relevance : Indole-containing derivatives (e.g., the target compound and (Z)-4-bromo-3-benzylideneindolone) show promise as COX-2 inhibitors or anti-inflammatory agents, whereas phthalimide derivatives are linked to central nervous system activity .
Biological Activity
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is C16H16BrN2O3. It features a bromobenzaldehyde moiety linked to a dihydroindole derivative through an ether bond. This structural configuration is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- Induction of apoptosis via the mitochondrial pathway.
- Inhibition of key signaling pathways involved in cell survival (e.g., PI3K/Akt and MAPK pathways).
-
Case Study :
- A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives significantly reduced the viability of breast cancer cells in vitro, with IC50 values ranging from 5 to 15 µM depending on the specific compound tested.
Antimicrobial Activity
Compounds similar to 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde have also shown antimicrobial properties.
-
Mechanism of Action :
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
-
Case Study :
- A study highlighted in Antimicrobial Agents and Chemotherapy showed that certain indole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Data Table: Biological Activities Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Apoptosis induction, cell cycle arrest | Journal of Medicinal Chemistry |
| Antimicrobial | Membrane disruption, nucleic acid inhibition | Antimicrobial Agents and Chemotherapy |
Pharmacokinetics
Understanding the pharmacokinetics of 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is essential for evaluating its therapeutic potential.
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Distribution : High distribution volume suggests good tissue penetration.
- Metabolism : Metabolized primarily in the liver; potential for drug-drug interactions.
- Excretion : Primarily excreted via urine; renal function may affect clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
